N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine
Description
N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Applications
The compound has been utilized in the improved industrial synthesis of the antidepressant sertraline hydrochloride. A novel synthesis method using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate was presented, offering advantages over previous methods in terms of environmental and safety considerations (Vukics et al., 2002).
Chemical Synthesis and Diversity
The compound plays a role in the synthesis of various chemical structures. It has been involved in electrophilic amination of Grignard reagents using O-sulfonyloximes and in the synthesis of cyclic imines through palladium-catalyzed reactions from olefinic oxime derivatives (Narasaka, 2003). Moreover, it contributed to the development of a sequential three-component reaction for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, offering simplicity and safety for biomedical screening (Han et al., 2010).
Material Science
The compound has been used in the creation of high Tg and organosoluble aromatic Poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials. This development showcased materials with good solubility, mechanical properties, and thermal stability, marking its significance in material science (Liou et al., 2006).
Biomedical Applications
In the biomedical sector, derivatives of the compound have shown mast cell stabilizing and anti-inflammatory properties, indicating its potential for therapeutic use in related medical conditions (Barlow & Walsh, 2008).
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(11-8-9-11)17-15-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11H,3,5,7-9H2/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOVITDCRASAHU-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3CC3)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3CC3)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331285 | |
Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383148-86-5 | |
Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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